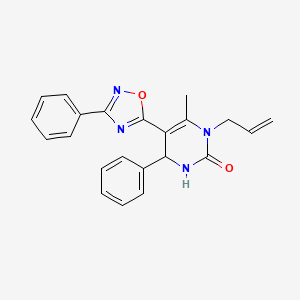
1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities.
Chemical Structure
The compound features a complex structure that incorporates a dihydropyrimidinone core linked to an oxadiazole moiety. This unique combination is thought to contribute to its biological efficacy.
Antibacterial Activity
Research has shown that derivatives of oxadiazoles often exhibit potent antibacterial properties. In a study evaluating various synthesized compounds, derivatives containing the oxadiazole ring demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| 1-Allyl... | Salmonella typhi | Strong | 2.14 ± 0.003 |
| 1-Allyl... | Bacillus subtilis | Moderate | 6.28 ± 0.003 |
Antifungal Activity
The compound's antifungal potential has not been extensively documented in the literature. However, related compounds with similar structural motifs have shown promising antifungal activity against various fungal pathogens.
Anticancer Activity
The anticancer properties of compounds with similar structures have been explored in various studies. For instance, Mannich bases derived from similar frameworks were reported to exhibit significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism of action is often linked to the inhibition of DNA topoisomerase and induction of apoptosis.
| Cell Line | Compound | Cytotoxicity (µM) |
|---|---|---|
| HeLa | Mannich Base | 15 - 30 |
| HepG2 | Mannich Base | 20 - 35 |
| A549 | Mannich Base | 10 - 25 |
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. The synthesized derivatives showed strong inhibitory activity against these enzymes, which are relevant targets for neurodegenerative diseases and urea cycle disorders respectively .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 1-Allyl... | 2.14 ± 0.002 |
| Urease | 1-Allyl... | 1.21 ± 0.005 |
Case Studies
Several case studies have investigated the biological activities of similar compounds:
- Antibacterial Screening : A study synthesized multiple oxadiazole derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl ring significantly enhanced antibacterial potency.
- Anticancer Mechanisms : Research on Mannich bases revealed that structural variations influenced their cytotoxicity against various cancer cell lines, suggesting that substituents on the oxadiazole ring could enhance activity through improved binding affinity to target proteins.
Propiedades
IUPAC Name |
4-methyl-6-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-prop-2-enyl-1,6-dihydropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-14-26-15(2)18(19(23-22(26)27)16-10-6-4-7-11-16)21-24-20(25-28-21)17-12-8-5-9-13-17/h3-13,19H,1,14H2,2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTFLQHBEKVAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC=C)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













